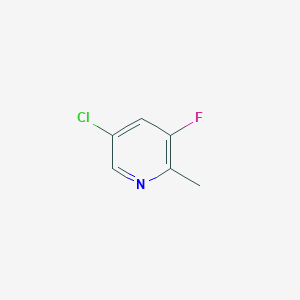

5-Chloro-3-fluoro-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Chloro-3-fluoro-2-methylpyridine” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .

Synthesis Analysis

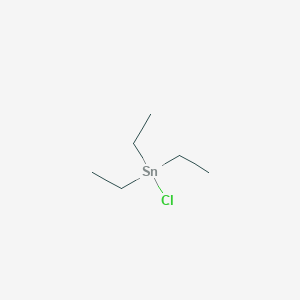

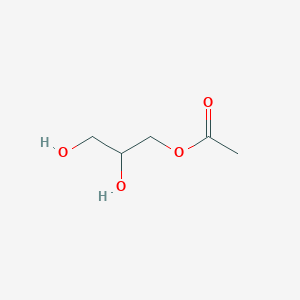

The synthesis of “5-Chloro-3-fluoro-2-methylpyridine” involves several steps. For instance, one method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which is used as a precursor for the synthesis of anticancer drugs .

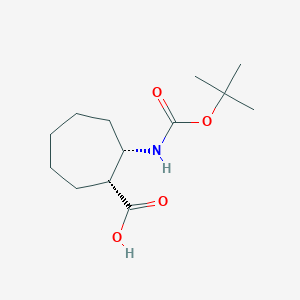

Molecular Structure Analysis

The molecular formula of “5-Chloro-3-fluoro-2-methylpyridine” is C6H5ClFN . The molecule contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Chemical Reactions Analysis

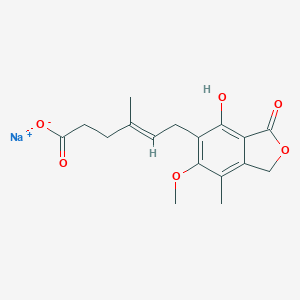

The chemical reactions involving “5-Chloro-3-fluoro-2-methylpyridine” are complex and varied. For instance, it has been used in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . It has also been used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Scientific Research Applications

Agrochemical Industry

5-Chloro-3-fluoro-2-methylpyridine is used as a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines, which include 5-Chloro-3-fluoro-2-methylpyridine, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

Trifluoromethylpyridines, including 5-Chloro-3-fluoro-2-methylpyridine, are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Pyridines

5-Chloro-3-fluoro-2-methylpyridine is used in the synthesis of fluorinated pyridines . Fluorinated pyridines have wide applications due to the potency of the fluorine atom . They are used in life science research and in the synthesis of new pharmaceutical drugs and agrochemicals .

Suzuki Coupling Reaction

5-Chloro-3-fluoro-2-methylpyridine is used in the Suzuki coupling reaction . This reaction is used to produce C-C coupled new title compounds .

Pesticide Intermediate

2-Chloro-5-methylpyridine, a compound closely related to 5-Chloro-3-fluoro-2-methylpyridine, is used as a pesticide intermediate . It is used in the synthesis of 2-methylthio-5-pyridinemethylene amine and 5-methyl-2,2’-bipyridine .

Safety Measures in Chemical Engineering

5-Chloro-3-fluoro-2-methylpyridine is used in chemical engineering controls to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Fluorinated pyridines, a group to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property could influence the compound’s interaction with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The compound’s fluoropyridine structure suggests it may have significant biological activity .

properties

IUPAC Name |

5-chloro-3-fluoro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCMUNDFHKSQPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595855 |

Source

|

| Record name | 5-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-fluoro-2-methylpyridine | |

CAS RN |

1210868-68-0 |

Source

|

| Record name | 5-Chloro-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)